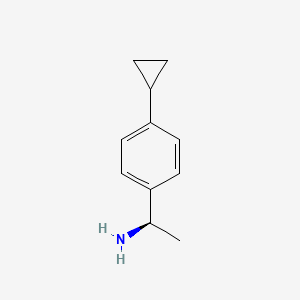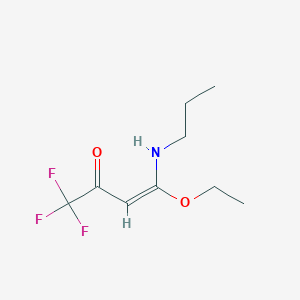
(E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one is an organic compound characterized by its unique structure, which includes an ethoxy group, a propylamino group, and a trifluoromethyl group attached to a butenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one typically involves a multi-step process. One common method starts with the preparation of the butenone backbone, followed by the introduction of the ethoxy, propylamino, and trifluoromethyl groups through various chemical reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ethoxy, propylamino, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one: Similar structure but with a methylamino group instead of a propylamino group.
(E)-4-Ethoxy-4-ethylamino-1,1,1-trifluorobut-3-en-2-one: Contains an ethylamino group instead of a propylamino group.
Uniqueness
(E)-4-Ethoxy-4-propylamino-1,1,1-trifluorobut-3-en-2-one is unique due to the presence of the propylamino group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propriétés
Formule moléculaire |
C9H14F3NO2 |
|---|---|
Poids moléculaire |
225.21 g/mol |
Nom IUPAC |
(E)-4-ethoxy-1,1,1-trifluoro-4-(propylamino)but-3-en-2-one |
InChI |
InChI=1S/C9H14F3NO2/c1-3-5-13-8(15-4-2)6-7(14)9(10,11)12/h6,13H,3-5H2,1-2H3/b8-6+ |
Clé InChI |
XNLUWFUVXUFAFN-SOFGYWHQSA-N |
SMILES isomérique |
CCCN/C(=C\C(=O)C(F)(F)F)/OCC |
SMILES canonique |
CCCNC(=CC(=O)C(F)(F)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


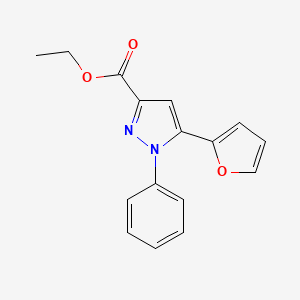
![6-Bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12858430.png)
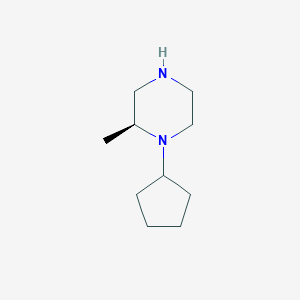
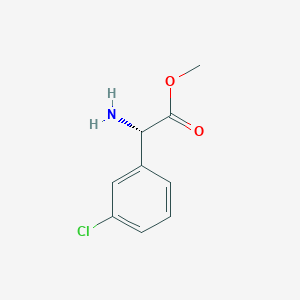
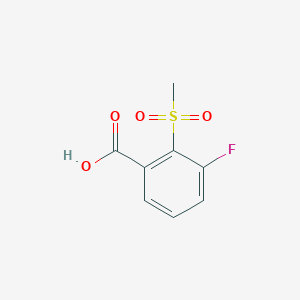

![2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride](/img/structure/B12858455.png)
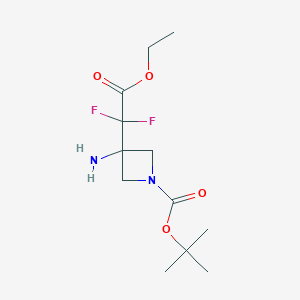

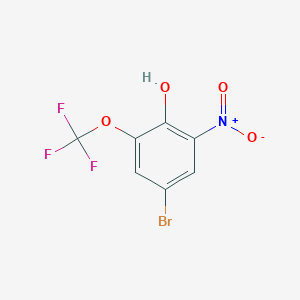

![3-(2-Acetylbenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12858481.png)

